4'-{[(2-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]
Description
4'-{[(2-Chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] is a spirocyclic quinazoline derivative characterized by a cyclohexane ring fused to a quinazoline moiety via a spiro junction. The compound features a sulfanyl (-S-) group linked to a 2-chlorobenzyl substituent at the 4'-position of the quinazoline ring.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c21-17-10-4-2-8-15(17)14-24-19-16-9-3-5-11-18(16)22-20(23-19)12-6-1-7-13-20/h2-5,8-11,22H,1,6-7,12-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKSBLFNDUAEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Spirocyclic Structure: This step often involves the reaction of the quinazoline derivative with a cyclohexanone derivative in the presence of a suitable catalyst.
Attachment of the 2-Chlorophenyl Group: This is usually done via a nucleophilic substitution reaction where the sulfur atom in the spirocyclic structure reacts with a 2-chlorobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions to form tetrahydroquinazoline derivatives.
Substitution: The 2-chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives:
- Mechanism of Action : Compounds like 4'-{[(2-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] may act as protein kinase inhibitors, targeting pathways involved in tumor growth and proliferation.
- Case Studies : Research has shown that modifications at the 2-position of quinazoline derivatives can enhance their efficacy against various cancer cell lines. For instance, derivatives synthesized from 2-chloromethyl-4(3H)-quinazolinones have demonstrated promising in vitro activity against cancer cells .
Antimicrobial Properties
Quinazoline derivatives are also investigated for their antimicrobial effects:
- Broad Spectrum Activity : These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.
- Research Findings : Studies indicate that specific structural modifications can significantly improve the antimicrobial potency of these compounds .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazolines have been documented:
- Mechanism : Compounds targeting inflammatory pathways may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation.
- Experimental Evidence : In vivo studies have shown that certain derivatives possess significant anti-inflammatory effects, suggesting their potential as therapeutic agents in treating inflammatory diseases .
Comparative Analysis of Biological Activities
| Activity Type | Compound Type | Observations |
|---|---|---|
| Anticancer | Quinazoline Derivatives | Effective against various cancer cell lines |
| Antimicrobial | Spiro-quinazolines | Active against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Quinazoline-based Compounds | Inhibitory effects on COX enzymes |
Mechanism of Action
The mechanism of action of 4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Effects
- 4'-{[(3-Chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]: A positional isomer with the chlorine atom at the 3-position of the benzyl group. Its molecular formula (C₂₀H₂₁ClN₂S) and weight (356.92 g/mol) are identical to the 2-chloro analog, but differences in dipole moments or crystal packing could arise due to the substituent’s position .
- 4'-{[(4-Fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] : Substitution of chlorine with fluorine reduces molecular weight (~340.38 g/mol) and introduces higher electronegativity, which may enhance metabolic stability or hydrogen-bonding capacity. Fluorine’s smaller van der Waals radius could also minimize steric hindrance compared to bulkier halogens .
Core Structure Variations
- Pyridothienopyrimidine Derivatives (e.g., Compound 4b in ): These feature a pyridothienopyrimidine core instead of quinazoline, with additional substituents like 4-methylpiperazinyl and methoxyphenyl groups. The extended π-system and nitrogen-rich heterocycle may enhance DNA intercalation or enzyme inhibition. Compound 4b exhibits a higher melting point (171°C) and moderate yield (74%), suggesting robust crystallinity and synthetic feasibility .
- IR data confirm carbonyl stretching at 1644 cm⁻¹, and the compound’s high melting point (300°C) underscores thermal stability .
Functional Group Modifications
- Thiazolo[4,5-d]pyrimidine Derivatives (e.g., Compound 7 in ) : Incorporation of a thiazole ring and a 4-chlorophenyl substituent (C₂₈H₂₇ClN₂O₃S₃, MW 571.17) introduces multiple sulfur atoms, which may participate in disulfide bonding or redox interactions. The thione group at the 5’-position could serve as a nucleophilic site for further derivatization .
- Benzo[h]quinazoline Derivatives (): These compounds replace cyclohexane with cycloheptane in the spiro system, increasing ring size and conformational flexibility.
Melting Points and Stability
- Sulfanyl-containing derivatives (e.g., 4a in ) show moderate melting points (~149°C), suggesting that the 2-chlorobenzyl group may reduce crystallinity compared to hydroxyl- or ketone-functionalized analogs .
Biological Activity
The compound 4'-{[(2-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article will explore its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that integrates a quinazoline moiety with a cyclohexane ring. Its molecular formula is , and it is characterized by the presence of a chlorophenyl group and a sulfanyl linkage. The unique arrangement of these functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research involving similar quinazoline derivatives demonstrated effective inhibition against various bacterial strains:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 μg/mL.
- Escherichia coli : MIC values were noted at 28.1 μg/mL for certain derivatives, showcasing their potential as antibacterial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 28.1 |
| Compound C | Candida albicans | 14 |
Anticancer Activity
The anticancer potential of the compound has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
The biological activity of 4'-{[(2-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The quinazoline moiety is known to interact with enzymes such as kinases, which play crucial roles in cell signaling pathways.
- Receptor Modulation : The compound may bind to various receptors, affecting their activity and leading to altered cellular responses.
Study 1: Antimicrobial Efficacy
A study published in MDPI assessed the antimicrobial efficacy of several synthesized compounds based on the quinazoline structure. Among them, derivatives similar to 4'-{[(2-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chlorophenyl group in enhancing antimicrobial effectiveness .
Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, compounds with spirocyclic structures demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting that similar compounds could be further developed as potential anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
